molecular formula C6H10ClN3O2 B2831698 (4Ar,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride CAS No. 2309433-00-7

(4Ar,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride

Cat. No.: B2831698
CAS No.: 2309433-00-7
M. Wt: 191.62
InChI Key: NKTMRJOENWINRW-HKTIBRIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride involves several steps. One common method includes the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The process typically involves:

Chemical Reactions Analysis

cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

(4aR,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-5-6(11)9-4-2-7-1-3(4)8-5;/h3-4,7H,1-2H2,(H,8,10)(H,9,11);1H/t3-,4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTMRJOENWINRW-HKTIBRIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)NC(=O)C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)NC(=O)C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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